2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Catalog No.
S1656276
CAS No.
M.F
C24H21NO5
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-m...

Product Name

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

IUPAC Name

phenacyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C24H21NO5/c26-19(14-6-2-1-3-7-14)13-30-24(29)17-8-4-5-9-18(17)25-22(27)20-15-10-11-16(12-15)21(20)23(25)28/h1-9,15-16,20-21H,10-13H2

InChI Key

MZWAKOAEORXZOL-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=CC=C5

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with the molecular formula C23H25N1O5C_{23}H_{25}N_{1}O_{5} and a molecular weight of approximately 405.45 g/mol. This compound features a unique structure that includes a phenyl group, a benzoate moiety, and a dioxooctahydroisoindole derivative. It is characterized by its potential applications in medicinal chemistry and organic synthesis due to its intriguing structural properties and biological activities.

Typical of esters and ketones. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation: The compound can participate in condensation reactions with amines or other nucleophiles, potentially leading to the formation of more complex structures.

Preliminary studies suggest that 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant Activity: It may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Dioxooctahydroisoindole: This is often achieved through cyclization reactions involving appropriate precursors and catalysts.
  • Esterification: The dioxooctahydroisoindole is then reacted with 2-oxo-2-phenylethyl alcohol in the presence of acid catalysts to form the desired ester.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the required purity.

Interaction studies involving this compound may focus on its binding affinity with various biological targets. Research could include:

  • Protein Binding Studies: Assessing how well the compound interacts with specific proteins associated with disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by different cell types.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate. These include:

Compound NameStructure HighlightsUnique Features
1. Phenacyl benzoateContains a phenacyl group and benzoateSimpler structure; lacks dioxo functionality
2. Dibromo derivativeSubstituted at specific positionsIncreased halogen content; altered reactivity
3. Dihydroisoindole derivativesRelated cyclic structureVaries in ring saturation; different biological activity

The uniqueness of 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate lies in its combination of multiple functional groups and structural complexity, which may contribute to its distinct biological properties compared to simpler analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

403.14197277 g/mol

Monoisotopic Mass

403.14197277 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-07-18

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